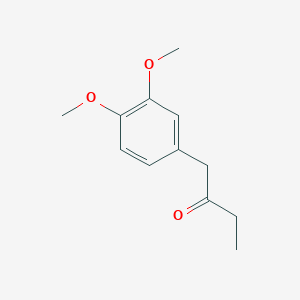

1-(3,4-二甲氧基苯基)丁烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

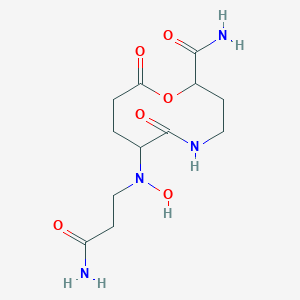

The compound 1-(3,4-Dimethoxyphenyl)butan-2-one is a chemical of interest in various synthetic and structural studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural elucidation, and chemical properties. These papers can help infer the characteristics of 1-(3,4-Dimethoxyphenyl)butan-2-one by analogy and through the understanding of related chemical structures and reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, deprotection, Grignard reactions, and oxidation processes . For instance, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved with an overall yield of 50.4%, starting from 2-chloro-1,1-dimethoxy ethane . Similarly, the synthesis of butyrate and 1,3-dioxane derivatives was performed, and their structures were characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 1-(3,4-Dimethoxyphenyl)butan-2-one.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3,4-Dimethoxyphenyl)butan-2-one has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry . For example, the crystal structure of a pyridinium chloride salt was determined, revealing specific torsion angles and hydrogen bonding patterns . These techniques could be employed to determine the molecular structure of 1-(3,4-Dimethoxyphenyl)butan-2-one.

Chemical Reactions Analysis

The chemical reactions involving compounds with dimethoxyphenyl groups can include oxidative coupling and cyclization reactions . The synthesis of (2RS,3SR)- and (2RS,3RS)-2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one involved C-methylation and determination of stereochemistry . Additionally, the cyclization of a bromo-butoxyphenyl compound with hydrogen chloride in methanol was reported . These reactions provide a basis for understanding how 1-(3,4-Dimethoxyphenyl)butan-2-one might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often inferred from spectroscopic data and crystallographic analysis. The solvatochromic effects, hydrogen bonding, and thermal properties are among the characteristics that can be determined . For example, the novel compound in paper exhibited solvatochromic effects depending on the solvent type. These properties are crucial for understanding the behavior of 1-(3,4-Dimethoxyphenyl)butan-2-one in different environments.

科学研究应用

农用化学品和植物生长调节剂

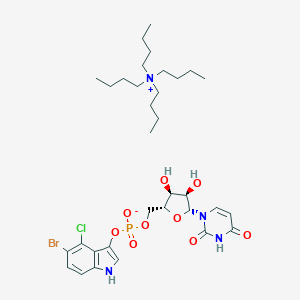

1-(3,4-二甲氧基苯基)丁烷-2-酮已被研究用于其对植物生长的影响。具体而言,它起着促进根系生长的作用。研究人员发现,它可以促进主根长度,并影响内源激素的水平,如吲哚-3-乙酸 (IAA)、脱落酸 (ABA) 和赤霉素 (GA₃)。 这些激素变化在控制主根发育中起着至关重要的作用 .

属性

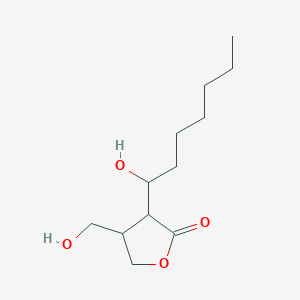

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBQLBXSVSRQPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291822 |

Source

|

| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884-06-0 |

Source

|

| Record name | 884-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

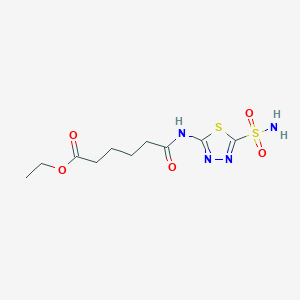

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)

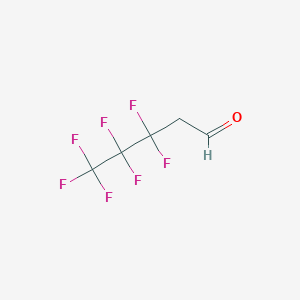

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)